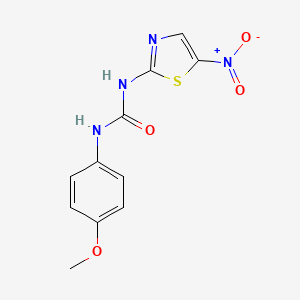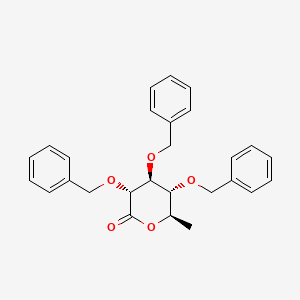
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one” is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research . It is a cyclic ether composed of a pyran ring with three benzyloxy groups attached to the ring .
Synthesis Analysis
This compound has been used in the transformation of D-xylose into various derivatives. A key reaction in this process is the Knoevenagel condensation, which is a cornerstone in organic synthesis, particularly for the formation of highly oxygenated cyclopentane dicarboxylates.Chemical Reactions Analysis
This compound plays a significant role in various chemical reactions. For instance, it serves as a starting material in the synthesis of polyhydroxylated pyrrolidines from D-fructose. These compounds have applications in the development of glycomimetics, which are molecules that mimic the structure of sugars and can be used in medicinal chemistry for drug development.Applications De Recherche Scientifique
Transformation in Organic Synthesis
The compound has been used in the transformation of D-xylose into various derivatives. A key reaction in this process is the Knoevenagel condensation, which is a cornerstone in organic synthesis, particularly for the formation of highly oxygenated cyclopentane dicarboxylates. This process is significant for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Tadano et al., 1987).
Synthesis of Higher Carbon Sugars
This compound plays a role in the synthesis of higher carbon sugars through directed aldol condensation. This method is critical for creating complex sugar structures that can be used in the development of new therapeutics and in the study of carbohydrate-based interactions in biological systems (Jarosz & Fraser-Reid, 1989).
Polyhydroxylated Pyrrolidines Synthesis
It serves as a starting material in the synthesis of polyhydroxylated pyrrolidines from D-fructose. These compounds have applications in the development of glycomimetics, which are molecules that mimic the structure of sugars and can be used in medicinal chemistry for drug development (Izquierdo, Plaza & Yáñez, 2007).
Synthesis of Novel Sugar Imine Molecules
The compound is involved in the synthesis of new sugar imine molecules, which have potential applications in chemical biology and drug discovery. These sugar derivatives could be crucial in understanding and manipulating biological processes such as cell signaling and metabolism (Mohammed et al., 2020).
Liquid Crystalline Properties
It is used in the study of self-organization of liquid crystalline materials. These materials have potential applications in the development of new display technologies and materials science (Beginn, Zipp & Möller, 2000).
Synthesis of Natural Products
This compound is used in the formal synthesis of natural products such as tetrahydrolipstatin and tetrahydroesterastin, indicating its significance in the field of natural product synthesis and pharmaceutical chemistry (Tripathi & Kumar, 2012).
Safety and Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes involved in metabolic pathways .
Mode of Action
Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with its targets through a mechanism involving free radical attack or SN1, SN2, and E1 reactions .
Biochemical Pathways
The compound’s structure suggests it could be involved in complex carbohydrate synthesis
Result of Action
The compound’s structure suggests it could play a role in the synthesis of complex carbohydrates , which could have various downstream effects depending on the specific biochemical context.
Propriétés
IUPAC Name |
(3R,4S,5R,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3/t20-,24-,25+,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYGYRKFMUHAD-YEHREXKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
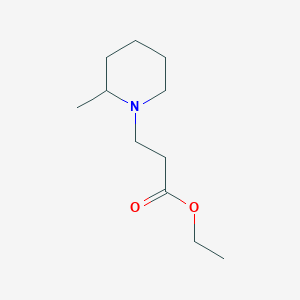
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
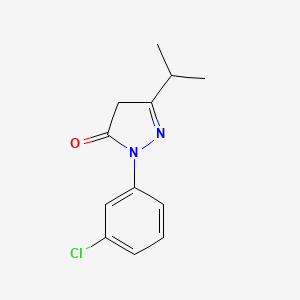

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

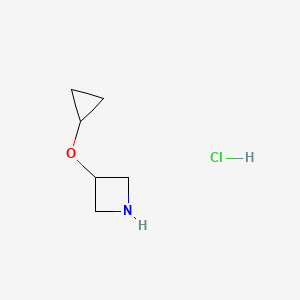
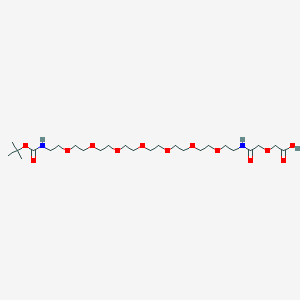

![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

